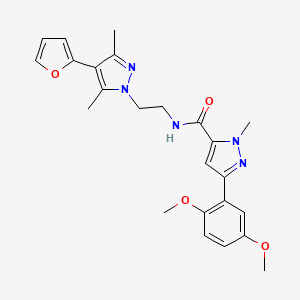

3-(2,5-dimethoxyphenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

The compound 3-(2,5-dimethoxyphenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring:

- A 1-methyl-1H-pyrazole-5-carboxamide core.

- A 2,5-dimethoxyphenyl substituent at the 3-position of the pyrazole ring.

- An ethyl linker connected to a 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole moiety.

This structure combines electron-donating methoxy groups with heterocyclic systems (pyrazole and furan), which are common in medicinal chemistry for modulating biological activity, solubility, and target binding . Such compounds are often explored as kinase inhibitors, receptor modulators, or antimicrobial agents due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-15-23(22-7-6-12-33-22)16(2)29(26-15)11-10-25-24(30)20-14-19(27-28(20)3)18-13-17(31-4)8-9-21(18)32-5/h6-9,12-14H,10-11H2,1-5H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKBMDIXJHRESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS Number: 2097884-22-3) is a complex organic molecule that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 447.5 g/mol. The structure comprises multiple functional groups, including dimethoxyphenyl and furan moieties, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H25N3O5 |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 2097884-22-3 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In one study, related pyrazole derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Kinases : Some pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, which plays a crucial role in cell division.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death.

- Antioxidant Activity : The presence of furan and dimethoxyphenyl groups may contribute to antioxidant properties, reducing oxidative stress in cells and potentially preventing tumorigenesis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the core structure can significantly enhance biological activity. For example:

- Presence of Electron-Withdrawing Groups : The introduction of electronegative substituents on the phenyl ring has been correlated with increased antiproliferative activity.

- Furan Ring Contribution : The furan moiety enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with biological targets .

Study 1: Antitumor Efficacy

A recent investigation assessed the antitumor efficacy of various pyrazole derivatives, including those structurally similar to our compound. The study found that certain derivatives displayed significant growth inhibition in A549 cells with IC50 values ranging from 26 µM to 49.85 µM .

Study 2: Kinase Inhibition

Another research effort focused on evaluating the kinase inhibition potential of related compounds. It was reported that specific pyrazole derivatives inhibited Aurora-A kinase with IC50 values around 0.16 µM, showcasing their potential as targeted cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural analogs and their differentiating features are summarized below:

Key Observations:

Substituent Electronics :

- The target compound’s 2,5-dimethoxyphenyl group provides electron-donating effects, enhancing solubility compared to electron-withdrawing substituents (e.g., Cl, CN) in 3a–3p .

- Furan in the target compound may offer π-stacking interactions distinct from the benzodioxole in .

Linker and Heterocycles :

- The ethyl-pyrazole-furan chain introduces steric bulk and conformational flexibility, contrasting with the rigid benzodioxole-hydroxypropyl linker in .

- 3,5-Dimethylpyrazole in the target compound may improve metabolic stability compared to unsubstituted heterocycles in analogs .

Biological Implications: Analogs with chloro/cyano groups (e.g., 3a–3p) are typically more lipophilic, favoring membrane penetration but risking off-target effects . Sulfonamide and methylsulfonyl groups (e.g., 4h, 5g) enhance solubility and target binding but may introduce synthetic complexity .

Physicochemical and Pharmacokinetic Properties (Predicted)

Notes:

- The target compound’s methoxy groups balance solubility and membrane permeability.

- Furan and dimethylpyrazole may reduce oxidative metabolism compared to benzodioxole in .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via multi-step protocols involving cyclocondensation and functional group modifications. Key intermediates include:

- 1,5-Diarylpyrazole core : Formed via cyclocondensation of substituted phenylhydrazines with β-ketoesters or β-diketones (e.g., ethyl acetoacetate) under reflux conditions .

- Furan-pyrazole hybrid : Introduced through nucleophilic substitution or coupling reactions (e.g., alkylation of pyrazole-thiol intermediates with chlorinated furan derivatives) .

- Carboxamide linkage : Achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole-5-carboxylic acid derivative and a substituted ethylamine .

Critical parameters : Solvent polarity (DMF for polar intermediates), base selection (K₂CO₃ for alkylation), and temperature control (room temperature for coupling reactions) .

Q. Which analytical techniques are recommended for structural validation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., dimethoxy groups at 2,5-phenyl positions, furan-pyrazole linkage) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion matching theoretical values) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- X-ray crystallography : For absolute configuration confirmation, though limited by crystal growth challenges in poly-substituted derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Poor aqueous solubility (<0.1 mg/mL); requires DMSO or DMF for stock solutions. Solubility in ethanol or acetonitrile is moderate (~1–5 mg/mL) .

- Stability : Degrades under prolonged light exposure (UV-sensitive dimethoxy groups). Store at –20°C in amber vials. Stability in PBS (pH 7.4) is limited to 24 hours .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize synthesis yield and reduce side products?

- Factorial designs : Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design revealed that excess K₂CO₃ (>1.2 eq) in alkylation steps reduces byproduct formation .

- Response surface methodology (RSM) : Optimize reaction time and temperature for cyclocondensation. A central composite design (CCD) improved yields from 65% to 82% by adjusting DMF-DMA equivalents .

- Robustness testing : Evaluate pH sensitivity in coupling reactions; deviations beyond ±0.5 pH units reduce carboxamide formation efficiency .

Q. How can computational methods resolve contradictions in reported biological activity data?

- Molecular docking : Prioritize target hypotheses by simulating binding to kinases (e.g., CDK2) or GPCRs. Docking studies using AutoDock Vina identified strong interactions (ΔG < –9 kcal/mol) with the ATP-binding pocket of PI3Kα .

- MD simulations : Assess stability of ligand-receptor complexes. A 100-ns simulation revealed that the furan moiety destabilizes binding to COX-2, explaining inconsistent anti-inflammatory data .

- QSAR modeling : Correlate substituent electronegativity (e.g., dimethoxy vs. dihalophenyl) with IC₅₀ values to guide SAR studies .

Q. What strategies address discrepancies in biological assay reproducibility?

- Assay standardization : Pre-incubate compounds with serum albumin (1% BSA) to account for protein-binding effects, which may mask activity in cell-free assays .

- Metabolite screening : Use LC-MS/MS to identify oxidative metabolites (e.g., furan ring hydroxylation) that alter activity in hepatic microsomal assays .

- Positive controls : Include reference inhibitors (e.g., SR141716 for cannabinoid receptors) to validate assay conditions and normalize inter-lab variability .

Methodological Considerations

Q. How to design a stability-indicating HPLC method for degradation studies?

- Column : C18 (5 µm, 250 × 4.6 mm) with guard column.

- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 30% B to 90% B over 20 min.

- Detection : UV at 254 nm and 280 nm to track aromatic degradation products.

- Forced degradation : Expose to 0.1 M HCl/NaOH (24 h, 60°C) and 3% H₂O₂ (6 h, RT). Monitor for new peaks (e.g., demethylated or oxidized derivatives) .

Q. What in silico tools predict metabolic liabilities and guide structural modifications?

- SwissADME : Predicts Phase I metabolism (e.g., CYP3A4-mediated O-demethylation of dimethoxy groups) .

- MetaSite : Identifies vulnerable sites (e.g., furan ring oxidation) and suggests fluorination to block metabolism .

- GLIDE (Schrödinger) : Evaluate metabolite-receptor interactions to prioritize derivatives with retained target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.